molecular formula C16H14N2OS B2910868 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 940368-00-3

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2910868
CAS No.: 940368-00-3
M. Wt: 282.36
InChI Key: SHCANPJSZCQYII-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are bicyclic structures consisting of a benzene ring fused to a thiazole ring. The presence of the benzamide group further enhances its potential for various chemical and biological interactions.

Mechanism of Action

Target of Action

N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties . The primary targets of these compounds are often enzymes or proteins that play crucial roles in the biochemical pathways of the target organisms .

Mode of Action

Benzothiazole derivatives have been reported to inhibit various enzymes, such as dihydroorotase, dna gyrase, and tyrosine kinase . These enzymes are involved in essential biological processes, and their inhibition can disrupt the normal functioning of cells, leading to cell death .

Biochemical Pathways

Benzothiazole derivatives have been found to affect several biochemical pathways. For instance, they can inhibit the synthesis of folic acid, a crucial component for the growth and reproduction of microorganisms . They can also interfere with DNA replication and protein synthesis by inhibiting enzymes like DNA gyrase .

Pharmacokinetics

Its metabolic stability and the presence of metabolic enzymes can influence its metabolism and excretion .

Result of Action

The molecular and cellular effects of N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide are likely to be related to its inhibitory effects on key enzymes. By inhibiting these enzymes, the compound can disrupt essential biological processes, leading to cell death . For instance, benzothiazole derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells or organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with an appropriate benzoyl chloride under basic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: 2-aminobenzenethiol reacts with benzoyl chloride in the presence of a base such as pyridine or triethylamine to form the benzothiazole ring.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzothiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)benzamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)benzamide
  • N-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazole-2-amine

Uniqueness

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the dimethyl groups on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-8-9-13-14(11(10)2)17-16(20-13)18-15(19)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCANPJSZCQYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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